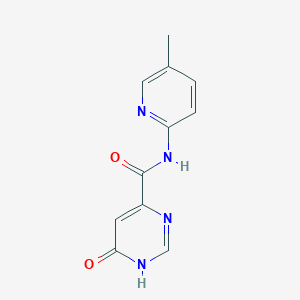![molecular formula C19H21N3O4S B2718190 ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 923184-99-0](/img/structure/B2718190.png)
ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct synthesis route available for the exact compound, there are some related studies that might provide insights. For instance, a paper describes the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor . This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature. Typically, such properties would include things like melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
A study conducted by Althuis, Moore, and Hess (1979) found that a structurally related prototype, through modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, demonstrated significant oral antiallergy activity, surpassing disodium cromoglycate in potency in rat passive cutaneous anaphylaxis tests. This work highlights the potential of related compounds in developing potent orally active antiallergy agents (Althuis et al., 1979).
Antimicrobial and Mosquito Larvicidal Activities
Rajanarendar et al. (2010) synthesized a series of compounds by cyclization of related ethyl carboxylates with 3-amino-5-methylisoxazole, which showed significant antibacterial, antifungal, and mosquito larvicidal activities against various strains and Culex quinquefasciatus larvae, respectively. This indicates the potential use of such compounds in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of some quinoxalines, including compounds structurally similar to the query compound, as corrosion inhibitors for copper in nitric acid was performed by Zarrouk et al. (2014). Quantum chemical calculations were used to determine the relationship between molecular structure and inhibition efficiency, finding a consistency with experimental data. This suggests potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Cytotoxic Activity
Stolarczyk et al. (2018) reported on the synthesis and cytotoxic activity of novel 4-thiopyrimidine derivatives starting from a related ethyl carboxylate. The study examined the effects of these compounds on various human cancer cell lines, providing insights into the structural features influencing cytotoxicity and offering a foundation for future anticancer research (Stolarczyk et al., 2018).
Nonlinear Optical Properties
Dhandapani et al. (2017) explored the nonlinear optical properties of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its potential application in the field of optical materials science. This research demonstrates the utility of related compounds in the development of new materials with desirable optical characteristics (Dhandapani et al., 2017).
Zukünftige Richtungen
Given the lack of information about this specific compound, future research could focus on its synthesis and characterization, investigation of its chemical reactivity, and screening for potential biological activity. The presence of both quinoline and pyrimidine rings in its structure suggests that it might have interesting pharmacological properties .
Eigenschaften
IUPAC Name |
ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-18(24)16-12(2)20-19(25)21-17(16)27-11-15(23)22-10-6-8-13-7-4-5-9-14(13)22/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIAMKZQGRFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
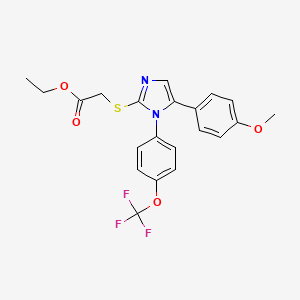
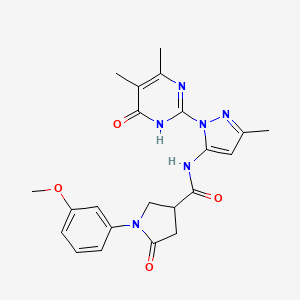
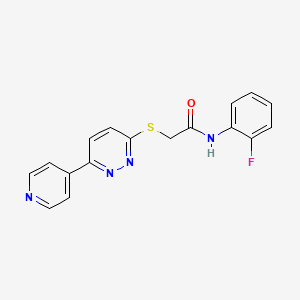
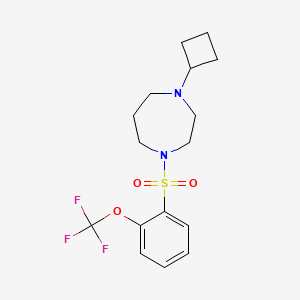
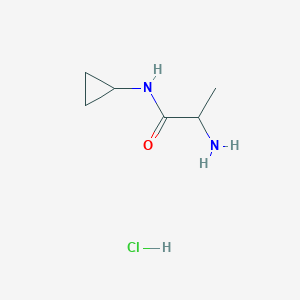

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
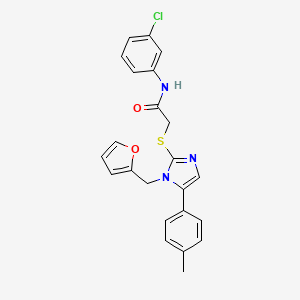

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)
